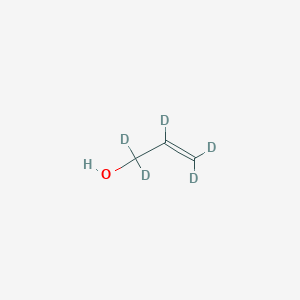

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol

Übersicht

Beschreibung

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol, also known as deuterated allyl alcohol, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and the incorporation of deuterium atoms into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Isotope Tracing in Reaction Mechanisms

Allyl-d5 alcohol is frequently used as a tracer in chemical reactions to study isotope effects. The incorporation of deuterium allows researchers to track reaction pathways and mechanisms more accurately. For instance, studies have demonstrated that the kinetic isotope effect can provide insights into the transition states of reactions involving allylic alcohols.

Catalytic Reactions

Recent research has highlighted the use of allyl-d5 alcohol in catalytic processes. For example, rhodium(III) catalysis has been employed for C-H activation reactions involving allyl alcohols, leading to the synthesis of valuable functional compounds such as N-nitroso ortho β-aryl aldehydes and ketones . This method showcases the versatility of allyl-d5 alcohol in facilitating complex organic transformations.

Biological Applications

Metabolic Studies

In biological research, allyl-d5 alcohol is utilized to investigate metabolic pathways. Deuterated compounds can help elucidate the role of hydrogen atoms in metabolic processes. For example, studies have employed allyl-d5 alcohol to trace metabolic fates in various biological systems, providing insights into enzyme mechanisms and substrate interactions.

Pharmacokinetics

Allyl-d5 alcohol is being explored for its potential in drug development. The incorporation of deuterium can enhance the pharmacokinetic properties of pharmaceuticals by improving their stability and bioavailability. Research is ongoing to assess how deuterated compounds can lead to more effective drug formulations.

Industrial Applications

Production of Deuterated Solvents

In industrial chemistry, allyl-d5 alcohol serves as a precursor for synthesizing deuterated solvents and reagents. These deuterated materials are essential for NMR spectroscopy and other analytical techniques that require high precision .

Synthesis of Deuterated Compounds

Allyl-d5 alcohol is also involved in the synthesis of various deuterated organic compounds. It can undergo oxidation to produce deuterated aldehydes and carboxylic acids or reduction to yield deuterated alkanes and alcohols. This versatility makes it a valuable resource in both academic and industrial laboratories.

Case Study 1: Kinetic Isotope Effect Studies

Research conducted on the kinetic isotope effects using allyl-d5 alcohol has revealed significant differences in reaction rates compared to its non-deuterated counterpart. This study provided critical insights into the transition states involved in allylic substitution reactions.

Case Study 2: Rhodium-Catalyzed Reactions

A study published in Frontiers in Chemistry demonstrated the successful application of allyl-d5 alcohol in rhodium-catalyzed oxidative coupling reactions. The use of this compound allowed for high functional group tolerance and efficient synthesis of desired products with minimal catalyst loading .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Outcomes |

|---|---|---|

| Chemical Research | Isotope tracing | Insights into reaction mechanisms via kinetic isotope effects |

| Biological Research | Metabolic studies | Understanding hydrogen atom roles in metabolism |

| Drug Development | Pharmacokinetic enhancement | Improved stability and bioavailability |

| Industrial Chemistry | Synthesis of deuterated solvents | Essential for analytical techniques like NMR |

| Synthetic Chemistry | Production of deuterated compounds | Versatile precursor for various organic transformations |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be synthesized through the deuteration of allyl alcohol. One common method involves the use of deuterated reagents such as deuterium gas or deuterated water in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of deuterated solvents and catalysts is essential to maintain the deuterium content in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into deuterated alkanes or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Deuterated aldehydes and carboxylic acids.

Reduction: Deuterated alkanes and alcohols.

Substitution: Deuterated halides and amines.

Wirkmechanismus

The mechanism of action of 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol involves the interaction of deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. This isotope effect is crucial in studying reaction mechanisms and developing deuterated drugs with improved stability and efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,2,3,3-Pentadeuteriopropane: A fully deuterated analog of propane.

1,1,2,3,3-Pentadeuteriopropanol: A deuterated analog of propanol.

1,1,2,3,3-Pentadeuteriopropene: A deuterated analog of propene.

Uniqueness

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol is unique due to its specific deuterium labeling at the allylic position. This selective deuteration provides valuable insights into reaction mechanisms and isotope effects, making it a valuable tool in scientific research .

Biologische Aktivität

Allyl-d5 alcohol, also known as deuterated allyl alcohol, is a compound that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of allyl-d5 alcohol, including its metabolic pathways, toxicity, and applications in research.

Allyl-d5 alcohol is a deuterated form of allyl alcohol, characterized by the presence of five deuterium atoms. Its molecular formula is , and it possesses similar reactivity to its non-deuterated counterpart. The presence of deuterium allows for enhanced tracking in metabolic studies and provides insights into reaction mechanisms.

Biological Activity

1. Metabolism and Toxicity

Research indicates that allyl-d5 alcohol undergoes metabolic processes similar to those of allyl alcohol. In studies involving rodents, allyl alcohol was administered in varying doses, revealing significant effects on liver function and enzyme activity. For instance, decreased alkaline phosphatase activity was noted in studies where rats were exposed to allyl alcohol .

The toxicity profile of allyl-d5 alcohol suggests that it can cause irritation upon contact with skin or eyes and may lead to more severe systemic effects when ingested or inhaled. Its classification as a toxic compound necessitates careful handling in laboratory settings .

2. Case Studies

Several case studies have highlighted the biological implications of allyl-d5 alcohol:

- Study on Enzyme Activity : A study conducted on Nicotiana plumbaginifolia cells demonstrated that exposure to allyl alcohol resulted in altered alcohol dehydrogenase (ADH) activity. Cells selected for tolerance to allyl alcohol exhibited a significant reduction in ADH activity compared to wild-type strains, suggesting a potential mechanism for cellular adaptation to toxic compounds .

- Toxicological Assessment : In a comparative toxicity study involving F344/N rats and B6C3F1 mice, allyl alcohol was administered via gavage over 14 weeks. Results indicated that while most subjects survived the exposure, significant alterations in liver weight and estrous cycles were observed at higher doses .

Data Tables

The following table summarizes key findings from toxicological studies involving allyl-d5 alcohol:

| Study Reference | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats | 6 | Decreased ADH activity | |

| Rats | 25 | Increased liver weight | |

| Mice | 12 | Altered estrous cycle | |

| Various | Varies | Skin and eye irritation |

Research Findings

The biological activity of allyl-d5 alcohol has been explored through various methodologies:

- Genetic Toxicology : Studies using Salmonella typhimurium and Drosophila melanogaster have assessed the mutagenic potential of allyl compounds, including allyl-d5 alcohol. The results indicated varying degrees of genetic toxicity depending on the concentration used .

- Metabolic Pathways : Research has shown that allyl compounds can interact with glutathione in the liver, leading to the formation of mercapturic acids which are excreted through urine. This pathway suggests both detoxification mechanisms and implications for dietary exposure assessments.

Eigenschaften

IUPAC Name |

1,1,2,3,3-pentadeuterioprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROGKLTLUQVRX-RHPBTXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583749 | |

| Record name | (~2~H_5_)Prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-30-5 | |

| Record name | (~2~H_5_)Prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102910-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.